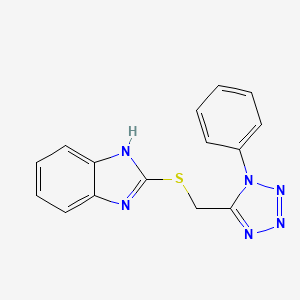

2-(1-Phenyl-1H-tetrazol-5-ylmethylsulfanyl)-1H-benzoimidazole

Description

2-(1-Phenyl-1H-tetrazol-5-ylmethylsulfanyl)-1H-benzoimidazole is a heterocyclic compound featuring a benzimidazole core linked to a 1-phenyltetrazole moiety via a methylsulfanyl bridge. The benzimidazole scaffold is notable for its pharmacological versatility, while the tetrazole group enhances metabolic stability and bioavailability.

Properties

IUPAC Name |

2-[(1-phenyltetrazol-5-yl)methylsulfanyl]-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N6S/c1-2-6-11(7-3-1)21-14(18-19-20-21)10-22-15-16-12-8-4-5-9-13(12)17-15/h1-9H,10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FANBQAZOACTUFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)CSC3=NC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Phenyl-1H-tetrazol-5-ylmethylsulfanyl)-1H-benzoimidazole typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with 2-chloromethyl-1H-benzoimidazole under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1-Phenyl-1H-tetrazol-5-ylmethylsulfanyl)-1H-benzoimidazole can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride (SnCl2) or iron powder in acidic conditions.

Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Tin(II) chloride (SnCl2), iron powder

Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation

Major Products

Oxidation: Sulfoxide or sulfone derivatives

Reduction: Amino derivatives

Substitution: Nitro or halogenated derivatives

Scientific Research Applications

Antimicrobial Activity

Research has indicated that tetrazole derivatives exhibit significant antimicrobial properties. The incorporation of the tetrazole moiety into the benzoimidazole framework may enhance its efficacy against various pathogens. Studies have shown that similar compounds can inhibit the growth of bacteria and fungi, suggesting potential for development as antimicrobial agents .

Anticancer Properties

The benzoimidazole scaffold is recognized for its anticancer activity. Compounds with this structure have been investigated for their ability to induce apoptosis in cancer cells. Preliminary studies suggest that 2-(1-Phenyl-1H-tetrazol-5-ylmethylsulfanyl)-1H-benzoimidazole may possess similar properties, warranting further investigation into its mechanism of action and efficacy against specific cancer types .

Cardiovascular Applications

Tetrazoles are also noted for their role in cardiovascular health, particularly as angiotensin II receptor antagonists. The potential of this compound in modulating blood pressure and cardiovascular function could be explored through further pharmacological studies .

Organic Electronics

The unique electronic properties of tetrazole derivatives make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic devices. The stability and conductivity of compounds like 2-(1-Phenyl-1H-tetrazol-5-ylmethylsulfanyl)-1H-benzoimidazole could be assessed for their performance in these technologies .

Sensors

The sensitivity of tetrazole-based compounds to various stimuli (e.g., pH, temperature) can be exploited in sensor technology. The development of chemical sensors utilizing this compound may provide innovative solutions for detecting environmental pollutants or biological markers .

Synthesis and Characterization

The synthesis of 2-(1-Phenyl-1H-tetrazol-5-ylmethylsulfanyl)-1H-benzoimidazole can be achieved through multi-step reactions involving the formation of the tetrazole ring followed by sulfanylation with appropriate reagents. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for confirming the structure and purity of the synthesized compound .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various tetrazole derivatives, it was found that compounds similar to 2-(1-Phenyl-1H-tetrazol-5-ylmethylsulfanyl)-1H-benzoimidazole exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The study highlighted the structure–activity relationship (SAR) indicating that modifications to the phenyl group could enhance activity .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer effects of benzoimidazole derivatives demonstrated that compounds with a tetrazole substituent showed promising results in inhibiting proliferation in breast cancer cell lines. This suggests that further exploration of 2-(1-Phenyl-1H-tetrazol-5-ylmethylsulfanyl)-1H-benzoimidazole could lead to new therapeutic strategies against cancer.

Mechanism of Action

The mechanism of action of 2-(1-Phenyl-1H-tetrazol-5-ylmethylsulfanyl)-1H-benzoimidazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its tetrazole and benzimidazole moieties. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Key Structural Features of Analogs

Structural Impact on Physicochemical Properties

- Thioether vs.

- Halogenation Effects : Chlorophenyl substituents () increase molecular weight and polarity, which could reduce bioavailability relative to the target compound’s tetrazole-thioether system.

- Tetrazole Positioning : The 1-phenyltetrazole in the target compound likely confers metabolic resistance, similar to biphenyl-tetrazole derivatives in .

Biological Activity

The compound 2-(1-Phenyl-1H-tetrazol-5-ylmethylsulfanyl)-1H-benzoimidazole is a member of the benzimidazole family, which has garnered attention due to its potential biological activities. This article explores its biological activity, particularly focusing on antimicrobial properties, synthesis methodologies, and structure-activity relationships.

Chemical Structure

The compound features a benzimidazole core linked to a tetrazole moiety via a sulfanyl group. The structural formula can be represented as follows:

Synthesis

The synthesis of 2-(1-Phenyl-1H-tetrazol-5-ylmethylsulfanyl)-1H-benzoimidazole typically involves the reaction of appropriate benzimidazole derivatives with tetrazole and sulfhydryl compounds. Various synthetic routes have been explored, often utilizing metal-catalyzed reactions or electrophilic substitutions to enhance yield and selectivity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar compounds in the benzimidazole and tetrazole classes. For instance, research indicates that derivatives of benzimidazole exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Minimum Inhibitory Concentration (MIC) Data:

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Benzimidazole Derivative | S. aureus | 0.39 - 3.12 |

| Benzimidazole Derivative | MRSA | 0.78 |

| Benzimidazole Derivative | E. coli | 6.25 |

These results suggest that modifications to the benzimidazole structure can lead to enhanced antibacterial potency.

The proposed mechanism of action for these compounds includes interference with bacterial cell wall synthesis and disruption of metabolic pathways essential for bacterial growth. The presence of the tetrazole ring is believed to play a crucial role in enhancing the lipophilicity and membrane permeability of these compounds, facilitating their entry into bacterial cells.

Case Studies

- Study on Antimicrobial Efficacy : A series of novel benzimidazole derivatives were synthesized and tested for their antimicrobial activity. The study found that compounds with a tetrazole moiety exhibited superior activity against both gram-positive and gram-negative bacteria compared to their non-tetrazole counterparts .

- Structure-Activity Relationship (SAR) : Research focused on understanding how variations in the substituents on the benzimidazole ring influence biological activity. Compounds with electron-withdrawing groups showed increased antibacterial efficacy, suggesting that electronic properties significantly affect microbial inhibition .

Q & A

Basic Question: What are the optimal synthetic routes for preparing 2-(1-Phenyl-1H-tetrazol-5-ylmethylsulfanyl)-1H-benzoimidazole?

Methodological Answer:

The synthesis typically involves condensation reactions between substituted benzoimidazole precursors and tetrazole-containing thiol derivatives. Key steps include:

- Microwave-assisted synthesis to enhance reaction efficiency (e.g., reduced reaction time from hours to minutes) .

- Use of polar aprotic solvents (e.g., DMF or DMSO) and catalysts like potassium carbonate to facilitate nucleophilic substitution at the sulfur atom .

- Purification via column chromatography or recrystallization to isolate the target compound.

Validation of synthetic success requires spectroscopic techniques (e.g., -NMR, -NMR) and elemental analysis .

Basic Question: Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

Critical techniques include:

- Nuclear Magnetic Resonance (NMR): - and -NMR to confirm substitution patterns and sulfur-methyl connectivity .

- Infrared Spectroscopy (IR): Identification of characteristic bands (e.g., C-S stretching at ~600–700 cm, tetrazole ring vibrations at ~1500 cm) .

- High-Resolution Mass Spectrometry (HR-MS): To verify molecular weight and fragmentation patterns .

- Thermogravimetric Analysis (TGA): Assess thermal stability and decomposition profiles .

Advanced Question: How should researchers address discrepancies between calculated and experimental elemental analysis data for this compound?

Methodological Answer:

Discrepancies may arise from impurities, hydration, or incomplete reactions. Mitigation strategies:

- Repeat synthesis and purification to ensure homogeneity.

- Cross-validate with complementary techniques: Use X-ray crystallography (if crystalline) or HPLC to assess purity .

- Consider alternative stoichiometric ratios or reaction conditions (e.g., extended reflux times) to optimize yield .

Advanced Question: What challenges arise in determining the crystal structure of this compound using X-ray diffraction, and how can they be mitigated?

Methodological Answer:

Challenges include:

- Crystallization difficulties due to flexible thioether linkages. Use slow evaporation in mixed solvents (e.g., DCM/hexane) to improve crystal quality .

- Twinning or disorder: Employ SHELXL for refinement, leveraging constraints/restraints for disordered regions .

- High-resolution data collection: Use synchrotron sources to enhance data quality for low-symmetry crystals .

Advanced Question: What methodological approaches are recommended for studying the pharmacological mechanisms of this benzoimidazole derivative?

Methodological Answer:

- In vitro assays: Screen for enzyme inhibition (e.g., cyclooxygenase, cytochrome P450) using fluorometric or colorimetric substrates .

- Molecular docking: Use software like AutoDock Vina to predict binding modes with target proteins (e.g., opioid receptors, based on structural analogs like etonitazepyne) .

- In vivo models: Evaluate pharmacokinetics and toxicity in rodent studies, focusing on bioavailability and metabolite profiling .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

Methodological Answer:

- Systematic substitution: Modify the phenyl (electron-withdrawing/donating groups) and tetrazole moieties to assess effects on solubility and target affinity .

- Pharmacophore modeling: Identify critical interaction points (e.g., hydrogen bonding via tetrazole nitrogen) using software like Schrödinger .

- In vitro bioactivity screens: Compare analogs against reference drugs (e.g., antimicrobial or anticancer agents) to prioritize lead compounds .

Advanced Question: What strategies improve reproducibility in the synthesis of this compound under varying reaction conditions?

Methodological Answer:

- Standardize reaction parameters: Control temperature (±2°C), solvent batch, and catalyst purity .

- Use flow chemistry: Minimize batch-to-batch variability by automating reagent mixing and residence times .

- Real-time monitoring: Employ inline FTIR or Raman spectroscopy to track reaction progress and intermediates .

Advanced Question: What advanced methodologies are employed for toxicological profiling of this compound in preclinical research?

Methodological Answer:

- Ames test: Screen for mutagenicity using Salmonella typhimurium strains .

- hERG channel inhibition assay: Assess cardiac toxicity risks via patch-clamp electrophysiology .

- Metabolite identification: Use LC-MS/MS to detect reactive intermediates (e.g., sulfoxide derivatives) that may cause hepatotoxicity .

Advanced Question: How does computational modeling enhance the understanding of this compound's interaction with biological targets?

Methodological Answer:

- Molecular dynamics simulations: Predict binding stability and conformational changes in target proteins (e.g., opioid receptors) over nanosecond timescales .

- Quantum mechanical calculations: Analyze electron density maps to identify nucleophilic/electrophilic regions influencing reactivity .

- ADMET prediction: Use tools like SwissADME to forecast absorption, distribution, and toxicity profiles prior to synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.